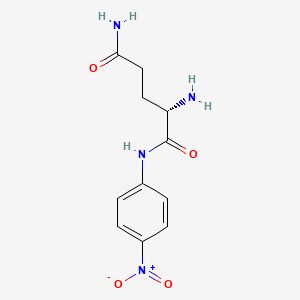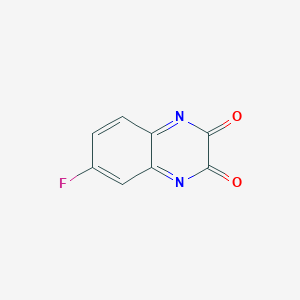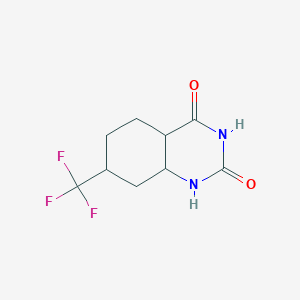
H-Gln-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is particularly useful in the study of cysteine peptidases, such as cathepsins, due to its ability to be selectively cleaved by these enzymes . The compound is characterized by the presence of a glutamine residue linked to a p-nitroanilide group, which allows for the detection of enzymatic activity through colorimetric methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gln-pNA typically involves the coupling of L-glutamine with p-nitroaniline. This process can be achieved through various peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: H-Gln-pNA undergoes several types of chemical reactions, including hydrolysis and enzymatic cleavage. The compound is particularly susceptible to hydrolysis by cysteine peptidases, which cleave the amide bond between the glutamine residue and the p-nitroanilide group .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cysteine peptidases such as cathepsins B and L. The reactions are typically carried out under mild conditions, with pH values ranging from 5 to 7, and at temperatures between 25°C and 37°C .
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is p-nitroaniline, which can be detected colorimetrically due to its yellow color. This allows for the quantification of enzymatic activity in various assays .
Scientific Research Applications
H-Gln-pNA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, this compound is used as a substrate in enzymatic assays to study the activity and specificity of cysteine peptidases. It is also employed in the development of new inhibitors for these enzymes .
Biology: In biological research, this compound is used to investigate the role of cysteine peptidases in various physiological and pathological processes. This includes studies on protein degradation, antigen processing, and cell signaling .
Medicine: In medicine, this compound is utilized in diagnostic assays to detect the activity of cysteine peptidases in clinical samples. This is particularly relevant in the diagnosis of diseases such as cancer, where the activity of these enzymes is often dysregulated .
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and reagents for research and clinical laboratories. Its ability to provide a colorimetric readout makes it a valuable tool for high-throughput screening applications .
Mechanism of Action
The mechanism of action of H-Gln-pNA involves its cleavage by cysteine peptidases, resulting in the release of p-nitroaniline. The cleavage occurs at the amide bond between the glutamine residue and the p-nitroanilide group. This reaction is facilitated by the active site cysteine residue of the peptidase, which acts as a nucleophile to attack the carbonyl carbon of the amide bond .
Comparison with Similar Compounds
H-Gln-pNA can be compared to other similar compounds such as Glp-Phe-Gln-pNA and Glp-Phe-Gln-AMC. These compounds also serve as substrates for cysteine peptidases but differ in their selectivity and efficiency. For example, Glp-Phe-Gln-pNA has been shown to provide better differentiation between cathepsins L and B compared to this compound .
List of Similar Compounds:- Glp-Phe-Gln-pNA
- Glp-Phe-Gln-AMC
- Z-Arg-Arg-pNA
- Glp-Phe-Ala-pNA
- Glp-Phe-Ala-AMC
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C11H14N4O4/c12-9(5-6-10(13)16)11(17)14-7-1-3-8(4-2-7)15(18)19/h1-4,9H,5-6,12H2,(H2,13,16)(H,14,17)/t9-/m0/s1 |
InChI Key |
SKSRYSIARQUAOA-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCC(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)

![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)

![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)
